molecular formula C12H15N7S B3810228 4-N-methyl-4-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

4-N-methyl-4-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B3810228
M. Wt: 289.36 g/mol
InChI Key: HJVUXZRIBVBEAR-UHFFFAOYSA-N
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Description

4-N-methyl-4-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core with thiazole and methyl substituents

Properties

IUPAC Name

4-N-methyl-4-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7S/c1-7-9(20-6-14-7)3-4-19(2)11-8-5-15-18-10(8)16-12(13)17-11/h5-6H,3-4H2,1-2H3,(H3,13,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVUXZRIBVBEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCN(C)C2=NC(=NC3=C2C=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-N-methyl-4-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Construction of the pyrazolo[3,4-d]pyrimidine core: This step often involves the condensation of appropriate hydrazines with pyrimidine derivatives.

    N-alkylation and coupling reactions: The final steps involve N-alkylation and coupling of the thiazole and pyrazolo[3,4-d]pyrimidine intermediates under controlled conditions to yield the target compound.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-N-methyl-4-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce any reducible functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions, using reagents like halogens or nucleophiles.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism by which 4-N-methyl-4-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyrazolo[3,4-d]pyrimidine moieties can bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives and thiazole-containing molecules. Compared to these, 4-N-methyl-4-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. Examples of similar compounds include:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, affecting their properties and applications.

    Thiazole derivatives: These compounds contain the thiazole ring but may have different substituents or additional functional groups, leading to varied biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-N-methyl-4-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Reactant of Route 2
4-N-methyl-4-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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